1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
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Overview
Description
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is a synthetic organic compound with the molecular formula C17H21ClN2O4 This compound is characterized by its spirocyclic structure, which includes a benzoxazine ring fused to a piperidine ring
Preparation Methods
The synthesis of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one typically involves several key steps:
Starting Materials: The synthesis begins with 4-chloropiperidine and 1,4-dichlorobutane as the primary starting materials.
Formation of Intermediate: These starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form the spirocyclic intermediate.
Protection with Boc Group: The intermediate is then treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to introduce the Boc protecting group.
Final Product: The final product, 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one, is obtained after purification steps, such as recrystallization or chromatography
Chemical Reactions Analysis
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation
Scientific Research Applications
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound serves as a building block for the development of chemical probes and bioactive molecules.
Material Science: Its unique spirocyclic structure makes it a candidate for the design of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is primarily related to its ability to interact with biological targets through its functional groups. The Boc group can be removed to reveal a free amine, which can then form hydrogen bonds or ionic interactions with proteins or enzymes. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can be compared with other spirocyclic compounds, such as:
6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: Lacks the Boc protecting group, making it more reactive.
6-fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: The parent compound without any halogen substitution, offering different chemical properties
Properties
IUPAC Name |
tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBJFEDABMATJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519231 |
Source
|
Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332187-61-8 |
Source
|
Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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